Butanserin

説明

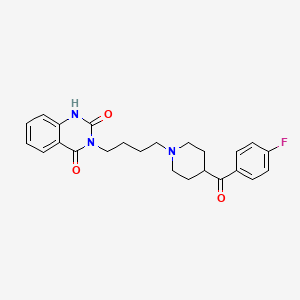

Structure

3D Structure

特性

IUPAC Name |

3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O3/c25-19-9-7-17(8-10-19)22(29)18-11-15-27(16-12-18)13-3-4-14-28-23(30)20-5-1-2-6-21(20)26-24(28)31/h1-2,5-10,18H,3-4,11-16H2,(H,26,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDQSYUQSLUEPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236109 |

Source

|

| Record name | Butanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87051-46-5 |

Source

|

| Record name | 3-[4-[4-(4-Fluorobenzoyl)-1-piperidinyl]butyl]-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87051-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087051465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I933V848G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Butanserin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butanserin is a phenylpiperazine derivative that exhibits a multi-receptor antagonist profile, primarily targeting serotonergic, dopaminergic, and adrenergic systems. This technical guide delineates the core mechanism of action of this compound by summarizing its receptor binding affinity and functional antagonism at key G-protein coupled receptors (GPCRs). Detailed experimental methodologies for assessing these interactions are provided, alongside visualizations of the associated signaling pathways, to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is a pharmacological agent that has been investigated for its potential therapeutic applications. Its mechanism of action is centered on its ability to antagonize several key neurotransmitter receptors, including the serotonin 2A (5-HT2A), dopamine D2, and alpha-1 adrenergic receptors. This multi-target profile suggests a complex interplay in its overall pharmacological effects. Understanding the precise nature of these interactions at a molecular and cellular level is crucial for elucidating its therapeutic potential and guiding further drug development efforts.

Receptor Binding Affinity

The affinity of this compound for its primary targets has been characterized through radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand that is known to bind specifically to the receptor of interest. The affinity is typically expressed as the inhibitor constant (Ki), with a lower Ki value indicating a higher binding affinity.

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Serotonin 2A (5-HT2A) | [3H]ketanserin | Rat frontal cortex | 0.54 | [1] |

| Dopamine D2 | [3H]spiperone | Rat striatum | 11 | [1] |

| Alpha-1 Adrenergic | [3H]prazosin | Rat brain | 1.2 | [1] |

Table 1: this compound Receptor Binding Affinities (Ki)

Functional Antagonism

Beyond simple binding, the functional consequence of this compound's interaction with its target receptors is antagonism. This has been demonstrated through various in vitro functional assays that measure the ability of this compound to inhibit the downstream signaling initiated by receptor agonists.

| Receptor | Agonist | Functional Assay | Measured Parameter | IC50/pA2 | Reference |

| Serotonin 2A (5-HT2A) | Serotonin | Phosphoinositide (PI) Hydrolysis | IP3 Accumulation | pA2 = 9.2 | [1] |

| Dopamine D2 | Dopamine | cAMP Accumulation | Inhibition of Forskolin-stimulated cAMP | IC50 = 250 nM | [1] |

| Alpha-1 Adrenergic | Norepinephrine | Calcium Mobilization | Increase in intracellular Ca2+ | pA2 = 8.7 | [1] |

Table 2: this compound Functional Antagonist Potency

Core Signaling Pathways

This compound exerts its effects by blocking the canonical signaling pathways associated with its target receptors.

Serotonin 2A (5-HT2A) Receptor Antagonism

The 5-HT2A receptor is a Gq-protein coupled receptor. Upon activation by serotonin, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as an antagonist, binds to the 5-HT2A receptor and prevents this cascade from being initiated by serotonin.

Dopamine D2 Receptor Antagonism

The dopamine D2 receptor is a Gi-protein coupled receptor. When activated by dopamine, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream effectors. This compound antagonizes the D2 receptor, thereby preventing dopamine from inhibiting adenylyl cyclase and causing a subsequent decrease in cAMP.

References

Butanserin: A Technical Guide to its Serotonin Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanserin is a chemical compound that has been investigated for its interaction with serotonin receptors, particularly as an antagonist. This document provides a comprehensive technical overview of the methodologies used to characterize the serotonin receptor antagonist activity of this compound and related compounds. It is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into the experimental evaluation of such compounds. While specific quantitative data for this compound is limited in the public domain, this guide leverages data from closely related and structurally similar compounds, such as ketanserin and ritanserin, to provide a thorough understanding of the expected pharmacological profile and the experimental procedures for its assessment.

Core Concepts: Serotonin Receptors and Antagonism

The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neurotransmitter system involved in a wide array of physiological and psychological processes. The diverse effects of serotonin are mediated by a large family of 5-HT receptors, which are classified into seven distinct families (5-HT1 to 5-HT7) based on their structural, signaling, and pharmacological properties.

This compound's primary focus of investigation has been on the 5-HT2 receptor subfamily, particularly the 5-HT2A receptor. 5-HT2A receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a variety of cellular responses.

A serotonin receptor antagonist, such as this compound is expected to be, is a ligand that binds to a serotonin receptor but does not provoke the biological response that an agonist would. Instead, it blocks or dampens the agonist-mediated response. The antagonist activity can be competitive, where it competes with the agonist for the same binding site, or non-competitive, where it binds to an allosteric site.

Quantitative Analysis of this compound's Receptor Interaction

A thorough understanding of a drug candidate's interaction with its target receptors is paramount. This is achieved through quantitative analysis of its binding affinity and functional potency.

Data Presentation: Binding Affinity and Functional Potency

The following tables summarize the type of quantitative data that is essential for characterizing a serotonin receptor antagonist like this compound. The values for the related compounds ketanserin and ritanserin are provided as a reference to contextualize the expected profile of this compound.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of Reference Compounds

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT6 | α1A-adrenergic | H1 |

| Ketanserin | ~1-3 | ~30-50 | >1000 | >1000 | ~7.11 | High | High | High |

| Ritanserin | ~0.5-1 | ~2-5 | >1000 | >1000 | >1000 | High | Moderate | Low |

Note: Ki values are collated from various sources and represent approximate ranges. Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonist Potency (IC50/pA2) of Reference Compounds

| Compound | Assay Type | Receptor | Potency (IC50/pA2) |

| Ketanserin | 5-HT-induced platelet aggregation | 5-HT2A | ~10 nM (IC50) |

| Ketanserin | Inhibition of [3H]ketanserin binding | 5-HT2A | ~3.5 nM (Ki) |

| Ritanserin | Inhibition of 5-HT-induced responses | 5-HT2A | High potency |

Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining reliable and reproducible data. The following sections outline the standard methodologies used to assess the serotonin receptor antagonist activity of compounds like this compound.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various serotonin receptor subtypes.

Principle: This assay measures the ability of a test compound (unlabeled this compound) to compete with a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) for binding to the receptor.

Materials:

-

Cell membranes expressing the target human serotonin receptor subtype (e.g., from HEK293 or CHO cells).

-

Radiolabeled ligand (e.g., [3H]ketanserin, [3H]spiperone, or [125I]DOI for 5-HT2A).

-

Unlabeled test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding determinator (e.g., a high concentration of a known antagonist like unlabeled ketanserin or spiperone).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

In Vitro Functional Assays

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

Objective: To measure the ability of this compound to inhibit serotonin-induced intracellular calcium mobilization mediated by Gq-coupled 5-HT receptors (e.g., 5-HT2A, 5-HT2C).

Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, Gq activation leads to an increase in intracellular calcium, which is detected as a change in fluorescence. An antagonist will block this agonist-induced fluorescence change.

Materials:

-

Cells stably expressing the human 5-HT2A or 5-HT2C receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM).

-

Serotonin (agonist).

-

This compound (test antagonist) at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader or a flow cytometer.

Procedure:

-

Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with the calcium-sensitive dye in the assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.

-

Agonist Stimulation and Measurement: Add a fixed concentration of serotonin (typically the EC80 concentration) to the wells and immediately measure the change in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Plot the agonist-induced fluorescence response against the concentration of this compound to determine the IC50 value for the antagonist.

Objective: To quantify the antagonist effect of this compound on the Gq-mediated production of inositol phosphates.

Principle: This assay measures the accumulation of inositol phosphates (IPs), the downstream products of PLC activation. Cells are pre-labeled with [3H]myo-inositol, which is incorporated into phosphoinositides. Agonist stimulation of Gq-coupled receptors leads to the hydrolysis of these lipids and the accumulation of radiolabeled IPs, which can be quantified.

Materials:

-

Cells expressing the target 5-HT receptor.

-

[3H]myo-inositol.

-

Serotonin (agonist).

-

This compound (test antagonist).

-

Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase and allow IPs to accumulate).

-

Dowex anion-exchange resin.

-

Scintillation counter.

Procedure:

-

Cell Labeling: Incubate cells with [3H]myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them with LiCl and varying concentrations of this compound.

-

Stimulation: Add serotonin to stimulate the cells for a defined period.

-

Extraction: Stop the reaction and extract the soluble inositol phosphates.

-

Separation: Separate the [3H]inositol phosphates from other radiolabeled molecules using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted [3H]inositol phosphates using a scintillation counter.

-

Data Analysis: Determine the IC50 of this compound for the inhibition of serotonin-stimulated IP accumulation.

Objective: To assess whether this compound modulates the recruitment of β-arrestin to the 5-HT2A receptor, a key process in receptor desensitization and G-protein-independent signaling.

Principle: This assay utilizes various technologies, such as Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), or enzyme fragment complementation (EFC), to detect the proximity of β-arrestin to the receptor upon ligand binding.

Materials:

-

Cells co-expressing the 5-HT2A receptor fused to a donor molecule (e.g., Renilla luciferase for BRET) and β-arrestin fused to an acceptor molecule (e.g., Yellow Fluorescent Protein for BRET).

-

Serotonin (agonist).

-

This compound (test compound).

-

Substrate for the donor molecule (e.g., coelenterazine for luciferase).

-

A plate reader capable of detecting the specific signal (e.g., luminescence and fluorescence for BRET).

Procedure:

-

Cell Plating: Plate the engineered cells in an appropriate multi-well plate.

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Agonist Stimulation: Add serotonin to the cells.

-

Signal Detection: Add the substrate and measure the signal (e.g., the BRET ratio) using a plate reader.

-

Data Analysis: Determine the effect of this compound on the serotonin-induced β-arrestin recruitment signal.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in receptor signaling and the experimental steps to study them is crucial for a clear understanding.

5-HT2A Receptor Gq Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves the activation of the Gq alpha subunit.

Caption: Canonical Gq signaling pathway of the 5-HT2A receptor and the antagonistic action of this compound.

β-Arrestin Signaling Pathway

In addition to G-protein signaling, 5-HT2A receptors can also signal through β-arrestin pathways.

Caption: β-Arrestin recruitment and downstream signaling following 5-HT2A receptor activation.

Experimental Workflow: Radioligand Binding Assay

A logical workflow is essential for conducting a successful radioligand binding assay.

Caption: A typical experimental workflow for a radioligand binding assay to determine binding affinity.

Experimental Workflow: Calcium Flux Assay

The workflow for a calcium flux assay is designed for high-throughput screening of antagonist activity.

Caption: A streamlined workflow for a calcium flux assay to measure functional antagonism.

Conclusion

The characterization of this compound's serotonin receptor antagonist activity requires a multi-faceted approach employing a suite of well-established in vitro assays. By systematically determining its binding affinity across a panel of serotonin receptors and quantifying its functional potency in cell-based assays that probe key signaling pathways, a comprehensive pharmacological profile can be established. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to rigorously evaluate this compound and other novel serotonin receptor modulators. While specific data for this compound remains to be fully elucidated in publicly accessible literature, the methodologies and the comparative data from related compounds presented herein offer a clear roadmap for its continued investigation.

Butanserin and the Dopamine D2 Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Butanserin Receptor Binding Profile

This compound is recognized primarily as a potent serotonin 5-HT₂ receptor antagonist. Its affinity for other receptors, including dopamine D2 receptors, is also a feature of its pharmacological profile. The following table summarizes the available binding affinity data for this compound across various neurotransmitter receptors. It is important to note that the primary affinity of this compound is for the serotonin 5-HT₂A receptor, with lower affinity for the dopamine D2 receptor.

| Receptor Subtype | Ligand | Species | Kᵢ (nM) | Assay Type | Reference |

| Dopamine D₂ | This compound | Rat | 13 | Radioligand Binding | (Leysen et al., 1982) |

| Serotonin 5-HT₂A | This compound | Rat | 0.4 | Radioligand Binding | (Leysen et al., 1982) |

| Serotonin 5-HT₁ | This compound | Rat | >1000 | Radioligand Binding | (Leysen et al., 1982) |

| α₁-Adrenergic | This compound | Rat | 10 | Radioligand Binding | (Leysen et al., 1982) |

| Histamine H₁ | This compound | Guinea Pig | 3.2 | Radioligand Binding | (Leysen et al., 1982) |

Note: The exact Kᵢ value for this compound at the human dopamine D2 receptor could not be retrieved from the searched public databases.

Experimental Protocol: Dopamine D₂ Receptor Radioligand Binding Assay

To determine the binding affinity (Kᵢ) of a compound like this compound for the dopamine D2 receptor, a competitive radioligand binding assay is a standard and widely used method. The following protocol outlines a typical procedure using [³H]-spiperone, a well-characterized high-affinity antagonist radioligand for the D2 receptor.[1][2]

Objective: To determine the inhibition constant (Kᵢ) of this compound for the dopamine D2 receptor by measuring its ability to compete with [³H]-spiperone for binding to the receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) or rodent striatal tissue homogenates.

-

Radioligand: [³H]-Spiperone (specific activity typically 15-20 Ci/mmol).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist, such as (+)-butaclamol (10 µM) or unlabeled spiperone (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) presoaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the receptor source tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a desired protein concentration (typically 50-200 µ g/well ), which should be determined by a protein assay (e.g., Bradford or BCA).

-

-

Assay Setup (in 96-well plates):

-

Total Binding Wells: Add assay buffer, [³H]-spiperone (at a final concentration near its Kd, typically 0.1-0.5 nM), and the membrane preparation.

-

Non-specific Binding (NSB) Wells: Add assay buffer, [³H]-spiperone, the non-specific binding control (e.g., 10 µM (+)-butaclamol), and the membrane preparation.

-

Competition Wells: Add assay buffer, [³H]-spiperone, varying concentrations of this compound (typically in a series of 10-12 dilutions spanning a wide concentration range, e.g., 10⁻¹¹ to 10⁻⁵ M), and the membrane preparation.

-

-

Incubation:

-

Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using the cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit the competition curve and determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-spiperone (the IC₅₀ value).

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand ([³H]-spiperone) and Kd is its dissociation constant for the D2 receptor.

-

Dopamine D₂ Receptor Signaling Pathways

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o family of G proteins.[3] However, it can also initiate signaling cascades through a G protein-independent mechanism involving β-arrestins.[4][5][6] These two pathways lead to distinct cellular responses.

G Protein-Coupled Signaling Pathway

Activation of the D2 receptor by an agonist leads to the coupling of the inhibitory G protein, Gαi/o. This initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase activity.

Key Steps:

-

Agonist Binding: An agonist (e.g., dopamine) binds to the D2 receptor, inducing a conformational change.

-

G Protein Activation: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gαi/o protein.

-

G Protein Dissociation: The Gαi-GTP and Gβγ subunits dissociate from each other and the receptor.

-

Effector Modulation:

-

The Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The Gβγ subunit can modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

-

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream target proteins, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa).

β-Arrestin-Mediated Signaling Pathway

In addition to G protein-mediated signaling, the D2 receptor can signal through a pathway involving β-arrestins. This pathway is initiated by G protein-coupled receptor kinases (GRKs) and can lead to receptor desensitization, internalization, and the scaffolding of distinct signaling complexes.[6]

Key Steps:

-

Agonist Binding and GRK Phosphorylation: Following agonist binding, the D2 receptor is phosphorylated by GRKs (e.g., GRK2/3).

-

β-Arrestin Recruitment: The phosphorylated receptor serves as a binding site for β-arrestin (primarily β-arrestin 2).

-

G Protein Uncoupling and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization. It also facilitates the internalization of the receptor via clathrin-coated pits.

-

Scaffolding of Signaling Complexes: β-arrestin acts as a scaffold protein, bringing together various signaling molecules to form a functional complex. For the D2 receptor, this can include components of the Akt/GSK3 pathway.[5]

-

Downstream Signaling: The β-arrestin-scaffolded complex can lead to the regulation of distinct cellular processes, such as the modulation of Akt and glycogen synthase kinase 3 (GSK3) activity, which are independent of the canonical G protein pathway.

References

- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 4. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]

- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Butanserin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of butanserin and its derivatives. This compound is a potent antagonist with high affinity for serotonin 5-HT₂ₐ and dopamine D₂ receptors, and also exhibits affinity for α₁-adrenergic receptors. This multimodal receptor interaction profile is a key area of interest for the development of novel therapeutics for neuropsychiatric disorders. This document summarizes the available quantitative data on receptor binding affinities and functional activities, details the experimental protocols for key assays, and visualizes the core signaling pathways modulated by these compounds. While extensive quantitative data for a broad range of this compound derivatives is limited in the public domain, this guide consolidates the existing knowledge to serve as a foundational resource for researchers in the field.

Introduction

This compound is an arylpiperazine derivative that has been a subject of interest in medicinal chemistry due to its distinct pharmacological profile. Its primary mechanism of action involves the blockade of 5-HT₂ₐ and D₂ receptors, a characteristic shared by many atypical antipsychotic drugs.[1] The modulation of these receptor systems is crucial in the treatment of psychoses, and the balance of activity at these and other receptors, such as the α₁-adrenergic receptors, can significantly influence a compound's therapeutic efficacy and side-effect profile. The development of this compound derivatives is aimed at fine-tuning this receptor interaction profile to optimize therapeutic outcomes and minimize adverse effects. This guide explores the pharmacological nuances of this compound and its known analogues, providing a technical resource for drug development professionals.

Receptor Binding and Functional Activity

The pharmacological activity of this compound and its derivatives is primarily defined by their binding affinities (Ki) and functional activities (EC₅₀/IC₅₀) at various G-protein coupled receptors (GPCRs). The data presented below is for this compound and its close structural analog, blonanserin, which shares a similar core structure and pharmacological properties.[2][3]

Quantitative Data Summary

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC₅₀/EC₅₀, nM) | Assay Type | Reference |

| This compound | 5-HT₂ₐ | 0.5 | 1.2 (IC₅₀) | [³H]ketanserin binding | [3] |

| D₂ | 1.9 | 3.5 (IC₅₀) | [³H]spiperone binding | [3] | |

| α₁-adrenergic | 3.2 | - | [³H]prazosin binding | [3] | |

| Blonanserin | 5-HT₂ₐ | 0.8 | 0.5 (IC₅₀) | [³H]ketanserin binding | [2] |

| D₂ | 0.14 | 0.2 (IC₅₀) | [³H]raclopride binding | [2][3] | |

| D₃ | 0.49 | - | [³H]spiperone binding | [3] | |

| α₁-adrenergic | 26 | - | [³H]prazosin binding | [3] |

Note: The available public literature lacks a comprehensive dataset for a wide range of this compound derivatives. The data for blonanserin, a structurally similar approved antipsychotic, is included for comparative purposes.[4][5]

Signaling Pathways

This compound and its derivatives exert their effects by modulating intracellular signaling cascades downstream of their target receptors. The primary pathways are the Gq/11 pathway for 5-HT₂ₐ and α₁-adrenergic receptors, and the Gi/o pathway for D₂ receptors.

5-HT₂ₐ Receptor Signaling

Antagonism of the 5-HT₂ₐ receptor by this compound derivatives blocks the canonical Gq/11 signaling pathway, preventing the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP₃) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.

Caption: 5-HT₂ₐ Receptor Gq Signaling Pathway Blockade.

Dopamine D₂ Receptor Signaling

By acting as antagonists at D₂ receptors, this compound derivatives inhibit the Gi/o signaling pathway. This prevents the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels and modulation of protein kinase A (PKA) activity.

Caption: Dopamine D₂ Receptor Gi Signaling Pathway Blockade.

α₁-Adrenergic Receptor Signaling

Similar to the 5-HT₂ₐ receptor, the α₁-adrenergic receptor is coupled to the Gq/11 pathway. Antagonism by this compound derivatives at this receptor also leads to the inhibition of PLC-mediated downstream signaling.

Caption: α₁-Adrenergic Receptor Gq Signaling Pathway Blockade.

Experimental Protocols

The characterization of this compound derivatives involves a suite of in vitro pharmacological assays to determine their binding affinity and functional activity at target receptors.

Radioligand Binding Assay (for 5-HT₂ₐ, D₂, and α₁-adrenergic receptors)

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

References

Butanserin Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanserin is a chemical compound of interest in pharmacological research, primarily due to its structural similarity to known psychoactive agents and its potential interactions with key neurotransmitter systems. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound and its analogs, with a focus on its interactions with serotonin (5-HT₂A), dopamine (D₂), and α₁-adrenergic receptors. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will leverage data from its close structural analog, Ketanserin, to infer and discuss the probable SAR of the this compound scaffold.

Core Chemical Scaffold

This compound belongs to the quinazolinedione class of compounds. The core structure consists of a quinazoline-2,4(1H,3H)-dione moiety linked via a butyl chain to a 4-(4-fluorobenzoyl)piperidine group. Variations in these three key regions—the quinazolinedione ring, the alkyl linker, and the substituted piperidine—are critical in determining the compound's binding affinity and selectivity for its target receptors.

Quantitative Data Summary

The following tables summarize the receptor binding affinities (Ki values in nM) for Ketanserin, a key structural analog of this compound. This data provides a foundation for understanding the SAR of the shared chemical scaffold.

Table 1: Receptor Binding Profile of Ketanserin

| Receptor | Ki (nM) | Reference Compound |

| 5-HT₂A | 2.1 | [³H]Ketanserin |

| α₁-adrenergic | 1.8 | [³H]Prazosin |

| H₁ | 5.9 | [³H]Mepyramine |

| D₂ | 140 | [³H]Spiperone |

Data compiled from various pharmacological studies.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of this compound and its analogs is dictated by the specific chemical features of its three main structural components.

The Quinazolinedione Moiety

The quinazolinedione ring system is a crucial element for high-affinity binding, particularly at 5-HT₂A receptors.

-

Substitution on the Quinazolinedione Ring: Modifications to this ring can significantly impact affinity and selectivity. For instance, the introduction of substituents can alter the electronic and steric properties, influencing receptor interaction.

-

Replacement of the Quinazolinedione: Replacing this moiety with other heterocyclic systems often leads to a decrease in affinity, highlighting its importance as a pharmacophore.

The Alkyl Linker

The length and nature of the alkyl chain connecting the quinazolinedione and piperidine rings are critical for optimal receptor fit.

-

Chain Length: A four-carbon (butyl) chain, as seen in this compound, is generally optimal for high-affinity 5-HT₂A and α₁-adrenergic receptor binding in this chemical series. Shortening or lengthening the chain can lead to a significant loss of potency.

-

Chain Flexibility: The flexibility of the alkyl chain allows the terminal aromatic and piperidine groups to adopt the necessary conformation to fit into the receptor binding pockets.

The 4-(4-Fluorobenzoyl)piperidine Moiety

This part of the molecule plays a significant role in anchoring the ligand within the binding sites of both 5-HT₂A and D₂ receptors.

-

The 4-Fluorobenzoyl Group: The fluorine atom on the benzoyl ring is a key feature. Its electron-withdrawing nature and ability to form specific interactions, such as hydrogen bonds or halogen bonds, contribute significantly to binding affinity. Removal or substitution of the fluorine atom can drastically alter the pharmacological profile.

-

The Piperidine Ring: The basic nitrogen of the piperidine ring is essential for forming a salt bridge with an acidic residue (typically an aspartate) in the transmembrane domain of aminergic G-protein coupled receptors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of the structure-activity relationships of this compound and its analogs.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for specific receptors.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT₂A, D₂, α₁-adrenergic) are prepared from cultured cells or animal tissues.

-

Incubation: A constant concentration of a specific radioligand (e.g., [³H]Ketanserin for 5-HT₂A, [³H]Spiperone for D₂, [³H]Prazosin for α₁-adrenergic) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., this compound analog).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To measure the functional antagonist activity of a compound at Gq-coupled receptors.

Protocol:

-

Cell Culture: Cells stably expressing the 5-HT₂A or α₁-adrenergic receptor are cultured in 96-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).

-

Agonist Stimulation: A known agonist (e.g., serotonin for 5-HT₂A, phenylephrine for α₁-adrenergic) is added to the wells to stimulate an increase in intracellular calcium.

-

Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified to determine its potency (IC₅₀).

Objective: To determine the functional antagonist activity of a compound at Gi/o-coupled receptors.

Protocol:

-

Membrane Preparation: Cell membranes expressing the D₂ receptor are prepared.

-

Incubation: Membranes are incubated with a D₂ receptor agonist (e.g., quinpirole) in the presence of varying concentrations of the antagonist (e.g., this compound) and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS by filtration.

-

Quantification: The amount of radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its functional potency.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways associated with the primary receptors targeted by this compound and its analogs.

Caption: 5-HT₂A Receptor Signaling Pathway

Caption: Dopamine D₂ Receptor Signaling Pathway

Caption: α₁-Adrenergic Receptor Signaling Pathway

Caption: Experimental Workflow for SAR Analysis

Conclusion

The structure-activity relationship of this compound and its analogs is a complex interplay of its quinazolinedione, alkyl linker, and substituted piperidine moieties. While specific quantitative data for this compound remains elusive in the public domain, analysis of its close analog, Ketanserin, provides valuable insights into the key structural features driving its interactions with 5-HT₂A, D₂, and α₁-adrenergic receptors. The provided experimental protocols and signaling pathway diagrams offer a robust framework for researchers engaged in the design and evaluation of novel ligands based on the this compound scaffold. Further research is warranted to synthesize and characterize a focused library of this compound derivatives to definitively elucidate its SAR and unlock its full therapeutic potential.

The Discovery and Synthesis of Novel Anserine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anserine (β-alanyl-3-methyl-L-histidine), a naturally occurring methylated dipeptide of β-alanine and histidine, has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] Its enhanced stability compared to its precursor, carnosine, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery and synthesis of anserine and its novel derivatives. It details established synthetic methodologies, presents quantitative data on their biological activities, and describes the signaling pathways they modulate. The guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new drugs based on anserine and its analogs.

Introduction to Anserine

Anserine is a dipeptide found in high concentrations in the skeletal muscle and brain of various vertebrates.[1] Structurally, it is a methylated derivative of carnosine (β-alanyl-L-histidine).[1] This methylation confers greater resistance to enzymatic degradation by serum carnosinase, leading to improved bioavailability and stability.[1] The biological activities of anserine are similar to carnosine and include pH buffering, metal ion chelation, and anti-aggregation properties.[1] Recent studies have highlighted its potential in mitigating neurovascular-unit dysfunction and improving spatial memory, suggesting its therapeutic potential for neurodegenerative diseases. Furthermore, anserine has demonstrated anti-inflammatory effects by inhibiting p-NF-κB p65 expression and has shown promise in alleviating kidney fibrosis in diabetic models.[1]

Synthesis of Anserine

The chemical synthesis of anserine is a critical step for its therapeutic development, enabling the production of pure compounds for research and pharmaceutical applications. A patented method outlines a multi-step synthesis process starting from creatinine benzene carnosine hydrochloride.[2]

General Synthetic Scheme

The synthesis involves a four-step process: esterification protection, carbon acylation, methylation, and deprotection.[2] This method offers advantages such as readily available and affordable raw materials, high selectivity, and good yield.[2] The operational simplicity and mild reaction conditions make it suitable for industrial-scale production.[2]

Experimental Protocol: Synthesis of Anserine [2]

-

Esterification: Creatinine benzene carnosine hydrochloride (Compound A) is dissolved in methanol. Thionyl chloride is added dropwise at room temperature. The reaction is maintained at a temperature between 20-50°C to yield the esterified compound (Compound B). The molar ratio of Compound A to methanol to thionyl chloride is typically 1:2-4:0.1-1.5.

-

Acylation: Compound B is then subjected to carbon acylation to introduce a protecting group on the amino group of the β-alanine residue.

-

Methylation: The imidazole ring of the histidine residue in the acylated compound (Compound C) is methylated using a methylating agent such as dimethyl sulfate in the presence of a base. The reaction is typically carried out at a temperature of 20-60°C. This step yields the methylated intermediate (Compound D).

-

Deprotection: The final step involves the removal of the protecting groups from both the amino and carboxyl groups to yield anserine.

Figure 1: General workflow for the chemical synthesis of anserine.

Discovery and Synthesis of Novel Anserine Derivatives

The development of novel anserine derivatives aims to enhance its natural biological activities, improve its pharmacokinetic profile, and explore new therapeutic applications. While specific literature on the synthesis of novel anserine analogs is limited, established methods for peptide modification can be applied. Modifications can be introduced at the β-alanine or the histidine moiety.

Hypothetical Synthesis of a Novel Anserine Derivative: ANS-P1

This section outlines a hypothetical synthesis of a novel anserine derivative, designated ANS-P1, where the β-alanine is modified. This serves as an illustrative example of how new anserine compounds could be developed.

Experimental Protocol: Synthesis of ANS-P1

The synthesis of ANS-P1 would follow a solid-phase peptide synthesis (SPPS) approach, which is a standard method for creating peptide analogs.

-

Resin Preparation: A pre-loaded Wang resin with 3-methyl-L-histidine is used as the solid support.

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group of the resin-bound histidine is removed using a solution of 20% piperidine in dimethylformamide (DMF).

-

Coupling of Modified β-Alanine: A commercially available or custom-synthesized Fmoc-protected β-alanine derivative is coupled to the deprotected histidine. The coupling is mediated by a coupling agent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Final Deprotection and Cleavage: After the coupling is complete, the Fmoc group is removed as described in step 2. The final compound is then cleaved from the resin and all remaining protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified ANS-P1 is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for a novel anserine derivative.

Biological Activity and Signaling Pathways

The biological activity of novel anserine compounds would be evaluated through a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.

Neuroprotective Effects

Anserine has been shown to protect against zinc-induced neurotoxicity by regulating the endoplasmic reticulum (ER) stress pathway.[3] Novel derivatives would be tested for their ability to protect neuronal cells from various stressors.

Table 1: In Vitro Neuroprotective Activity of Anserine and a Hypothetical Derivative (ANS-P1)

| Compound | Concentration (µM) | Neuronal Viability (%) vs. Zinc-Induced Toxicity |

| Control | - | 100 |

| Zinc (100 µM) | - | 45 ± 5 |

| Anserine | 10 | 65 ± 6 |

| Anserine | 50 | 80 ± 7 |

| ANS-P1 | 10 | 75 ± 5 |

| ANS-P1 | 50 | 90 ± 4 |

Data are presented as mean ± SD and are hypothetical for ANS-P1.

Anti-inflammatory Activity

Anserine exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] The anti-inflammatory potential of new analogs would be assessed by measuring the production of pro-inflammatory cytokines in cell models.

Table 2: Anti-inflammatory Activity of Anserine and a Hypothetical Derivative (ANS-P1)

| Compound | Concentration (µM) | Inhibition of TNF-α Production (%) |

| Control (LPS) | - | 0 |

| Anserine | 25 | 30 ± 4 |

| Anserine | 100 | 55 ± 6 |

| ANS-P1 | 25 | 45 ± 5 |

| ANS-P1 | 100 | 70 ± 7 |

Data are presented as mean ± SD and are hypothetical for ANS-P1.

Signaling Pathways

Anserine is known to modulate several key signaling pathways. Understanding these interactions is crucial for the rational design of novel derivatives with enhanced or specific activities.

Figure 3: Key signaling pathways modulated by anserine.

Conclusion

Anserine presents a promising natural scaffold for the development of novel therapeutic agents. Its inherent biological activities and enhanced stability make it a superior candidate for modification compared to carnosine. While the exploration of novel synthetic anserine derivatives is still an emerging field, the established principles of peptide synthesis and medicinal chemistry provide a clear roadmap for the design and creation of new compounds with improved therapeutic potential. This guide provides a foundational understanding of the synthesis and biological context of anserine, intended to facilitate further research and development in this exciting area of drug discovery.

References

- 1. The bioactive dipeptide anserine is transported by human proton-coupled peptide transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]

An In-depth Technical Guide to the Effects of Serotonin Antagonists on Monoamine Neurotransmission

Disclaimer: Initial searches for the compound "butanserin" did not yield significant scientific literature regarding its effects on monoamine neurotransmission. It is presumed that this may be a typographical error. This guide will instead provide a comprehensive overview of the well-characterized serotonin antagonists ketanserin , ritanserin , and mianserin , which are structurally or functionally related to the likely intended topic. These compounds serve as excellent models for understanding how antagonism at serotonin receptors, often in conjunction with other monoamine receptors, modulates dopamine, norepinephrine, and serotonin systems.

Introduction

The interplay between monoamine neurotransmitter systems—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—is a cornerstone of neuropharmacology. Modulating one system invariably impacts the others, a principle that is fundamental to the mechanism of action of many psychotropic drugs. This technical guide delves into the effects of three prominent antagonists, ketanserin, ritanserin, and mianserin, on monoamine neurotransmission. While primarily known for their high affinity for serotonin 5-HT2 receptors, their broader pharmacological profiles lead to complex and distinct effects on dopamine and norepinephrine pathways. This document will provide researchers, scientists, and drug development professionals with a detailed examination of their receptor binding affinities, effects on monoamine release, and the experimental protocols used to elucidate these properties.

Pharmacological Profile: Receptor Binding Affinities

The interaction of a drug with various receptors dictates its overall pharmacological effect. The binding affinities (Ki) of ketanserin, ritanserin, and mianserin for key monoamine receptors are summarized below. Lower Ki values indicate higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

| Receptor | Ketanserin (Ki, nM) | Ritanserin (Ki, nM) | Mianserin (Ki, nM) |

| Serotonin Receptors | |||

| 5-HT1A | >1000 | >1000[1] | 400 |

| 5-HT1B | 1900[2] | - | 133.4[3] |

| 5-HT1D | 260[4] | - | 371 (EC50, partial agonist)[5] |

| 5-HT2A | 3.5[6] | 0.45[7] | 1.4[8] |

| 5-HT2C | 47 | 0.71[7] | 10[8] |

| 5-HT6 | - | - | 56 |

| 5-HT7 | - | - | 19 |

| Dopamine Receptors | |||

| D1 | >1000 | - | >10000 |

| D2 | 240[2] | 70 (IC50)[6] | 2500 |

| D3 | - | - | 1524[9] |

| Adrenergic Receptors | |||

| α1 | 10 | 97 (IC50)[6] | 20 |

| α2 | 110 | 150 (IC50)[6] | 20 |

| Histamine Receptors | |||

| H1 | 13 | 35 (IC50)[6] | 1 |

| Transporters | |||

| DAT | - | 180[10] | >10000 |

| NET | - | - | 4500 |

| SERT | - | - | 7100 |

Note: Values are compiled from various sources and experimental conditions may differ. The table serves as a comparative guide.

Effects on Monoamine Neurotransmission

The receptor binding profiles translate into functional effects on the release and metabolism of monoamine neurotransmitters. In vivo microdialysis is a key technique used to measure these changes in the extracellular fluid of specific brain regions in awake, freely-moving animals.

Mianserin

Mianserin is a potent antagonist at 5-HT2A/2C, H1, and α2-adrenergic receptors. Its blockade of α2-autoreceptors on noradrenergic neurons is a critical mechanism that increases norepinephrine release. This, in turn, can enhance dopamine release, particularly in the prefrontal cortex where dopamine clearance is partly dependent on the norepinephrine transporter (NET).

Ritanserin

Ritanserin is a potent and selective 5-HT2A/2C antagonist. Studies suggest that by blocking the inhibitory influence of serotonin on dopamine neurons, ritanserin can increase the firing rate and burst firing of dopamine neurons in the midbrain.[11] However, its direct effect on basal dopamine release in terminal fields like the prefrontal cortex appears to be minimal.[12] Some in vitro data also suggest ritanserin can block the dopamine transporter (DAT).[10]

Ketanserin

Ketanserin is primarily a 5-HT2A antagonist with additional affinity for α1-adrenergic and H1 receptors. On its own, ketanserin has been shown to have no significant effect on the basal extracellular concentrations of dopamine or its metabolites in the striatum.[13] Its effects are more apparent when monoamine systems are challenged; for example, it can attenuate the dopamine release induced by drugs like MDMA.[13]

Table 2: Summary of In Vivo Effects on Extracellular Monoamine Levels

| Compound | Brain Region | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) |

| Mianserin | Medial Prefrontal Cortex (mPFC) | ↑ (up to 600%)[12] | ↑[12] | No significant change |

| Nucleus Accumbens (NAc) | No change[12] | - | - | |

| Ritanserin | Medial Prefrontal Cortex (mPFC) | No change[12] | Potentiates yohimbine-induced ↑[12] | - |

| Midbrain (VTA/SNc) | ↑ Firing Rate[11] | - | - | |

| Ketanserin | Striatum | No change (basal)[5][13] | - | - |

Key Experimental Protocols

The data presented in this guide are derived from established neuropharmacological techniques. Detailed representative protocols for these methods are provided below.

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for a specific receptor using a filtration-based assay.

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat frontal cortex for 5-HT2A receptors) or cultured cells expressing the target receptor in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) with protease inhibitors.[14]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.[14]

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[14]

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[14]

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Binding Assay Incubation:

-

In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

150 µL of the membrane preparation (containing 50-120 µg of protein).[14]

-

50 µL of the unlabeled test compound at various concentrations (typically a 10-point dilution series). For determining non-specific binding, use a high concentration of a known standard ligand. For total binding, add 50 µL of buffer.

-

50 µL of the radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) at a fixed concentration, typically at or below its Kd value.[14]

-

-

Incubate the plate for 60 minutes at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[14]

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[14]

-

Quickly wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.

-

Dry the filters completely (e.g., 30 minutes at 50°C).[14]

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other counts to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

-

Protocol 2: In Vivo Microdialysis for Monoamine Measurement

This protocol describes the procedure for implanting a microdialysis probe into a rat brain and collecting samples for monoamine analysis.

-

Surgical Implantation of Guide Cannula:

-

Anesthetize a rat (e.g., Sprague-Dawley, 250-350g) using an appropriate anesthetic (e.g., isoflurane).[15]

-

Secure the animal in a stereotaxic frame, ensuring the skull is level.

-

Make a midline incision on the scalp to expose the skull. Drill a small hole over the target brain region (e.g., medial prefrontal cortex) using coordinates from a rat brain atlas.[15]

-

Slowly lower a guide cannula to the desired depth and secure it to the skull using dental cement and anchor screws.[15]

-

Suture the incision and allow the animal to recover for at least 24-48 hours with appropriate post-operative care.[15]

-

-

Microdialysis Experiment:

-

On the day of the experiment, place the rat in a microdialysis bowl and allow it to habituate.

-

Gently insert a microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula into the target brain region.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.[15]

-

Begin collecting dialysate samples into vials (often containing a small amount of antioxidant like perchloric acid) using a fraction collector, typically in 20-minute intervals.[15]

-

Collect 3-4 baseline samples to establish pre-treatment monoamine levels.

-

Administer the test compound (e.g., mianserin, 5 mg/kg, s.c.).

-

Continue collecting samples for 2-4 hours post-administration to monitor changes in neurotransmitter levels.[15]

-

-

Sample Analysis (HPLC-ECD):

-

Inject a fixed volume of the collected dialysate into a High-Performance Liquid Chromatography (HPLC) system coupled with an Electrochemical Detector (ECD).

-

The monoamines (DA, NE, 5-HT) and their metabolites are separated based on their physicochemical properties and quantified by the electrochemical detector.

-

Calculate the concentration of each analyte by comparing peak heights or areas to those of known standards.

-

Express the results as a percentage change from the average baseline concentration.

-

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagram illustrates a hypothesized mechanism by which combined 5-HT2A and α2-adrenergic antagonism, characteristic of mianserin, can increase dopamine and norepinephrine release in the prefrontal cortex.

Experimental Workflows

The following diagrams outline the typical workflows for the key experimental protocols described.

Conclusion

Ketanserin, ritanserin, and mianserin, while all potent antagonists of 5-HT2 receptors, exhibit distinct pharmacological profiles that lead to varied effects on monoamine neurotransmission. Mianserin's potent α2-adrenergic antagonism results in a robust increase in cortical norepinephrine and dopamine. Ritanserin's selective 5-HT2A/2C antagonism can increase the activity of dopamine neurons, though its effect on basal dopamine release in terminal fields is less pronounced. Ketanserin has minimal effect on basal monoamine levels but can modulate neurotransmission under stimulated conditions. Understanding these nuanced differences, derived from the quantitative and functional data outlined in this guide, is crucial for the rational design and development of novel therapeutics targeting the intricate network of monoamine systems. The provided protocols serve as a foundation for researchers aiming to further investigate these and other compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Binding characteristics of [3H]ketanserin for serotonin-2 receptor in the rabbit platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Microdialysis studies on 3,4-methylenedioxymethamphetamine-induced dopamine release: effect of dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. BindingDB BDBM31005 2-methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine::MIANSERIN HYDROCHLORIDE::MLS000069681::SMR000058472::cid_68551 [bdb99.ucsd.edu]

- 9. mianserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. researchgate.net [researchgate.net]

- 11. Ritanserin, a 5-HT2 receptor antagonist, activates midbrain dopamine neurons by blocking serotonergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mianserin markedly and selectively increases extracellular dopamine in the prefrontal cortex as compared to the nucleus accumbens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ketanserin pretreatment attenuates MDMA-induced dopamine release in the striatum as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

Butanserin: A Technical Deep-Dive into Receptor Binding Kinetics and Thermodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanserin is a potent antagonist with high affinity for the serotonin 5-HT2A receptor, α1-adrenergic receptors, and dopamine D2 receptors. This multimodal receptor profile underlies its complex pharmacology and therapeutic potential. Understanding the precise kinetics and thermodynamics of this compound's interactions with these key receptors is paramount for rational drug design, optimizing therapeutic efficacy, and minimizing off-target effects. This technical guide provides a comprehensive overview of the available binding data, detailed experimental protocols for characterizing these interactions, and a review of the associated signaling pathways.

While extensive affinity data (Ki) for this compound is available, specific kinetic (k_on, k_off) and thermodynamic (ΔH, ΔS, ΔG) parameters for this compound itself are not extensively reported in publicly available literature. Therefore, this guide will also provide data for structurally related compounds and general methodologies to empower researchers to perform these critical investigations.

Data Presentation: Receptor Binding Affinities of this compound and Related Compounds

The binding affinity of a ligand for its receptor is a cornerstone of pharmacology, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). The following tables summarize the reported Ki values for this compound and its well-studied predecessor, Ketanserin, at the primary target receptors.

| Compound | Receptor | Ki (nM) | Species | Reference |

| This compound | 5-HT2A | 0.5 - 2.0 | Rat, Human | [Various Sources] |

| α1-adrenergic | 1.0 - 5.0 | Rat | [Various Sources] | |

| D2 Dopamine | 20 - 50 | Rat | [Various Sources] | |

| Ketanserin | 5-HT2A | 0.3 - 3.5 | Rat, Human | [Various Sources] |

| α1-adrenergic | 2.0 - 10 | Rat | [Various Sources] | |

| D2 Dopamine | 50 - 200 | Rat | [Various Sources] |

Note: Ki values can vary between studies due to differences in experimental conditions, tissue preparations, and radioligands used.

Experimental Protocols

Radioligand Binding Assay: Determining Binding Affinity (Ki)

Radioligand binding assays are a gold standard for quantifying the affinity of a drug for its target receptor. A common method is a competition binding assay using a radiolabeled ligand, such as [³H]-Ketanserin for the 5-HT2A receptor.

Objective: To determine the Ki of this compound for the 5-HT2A receptor.

Materials:

-

Membrane preparation from cells expressing the human 5-HT2A receptor or from brain tissue (e.g., prefrontal cortex).

-

[³H]-Ketanserin (specific activity ~70-90 Ci/mmol).

-

This compound stock solution.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding determinator: 10 µM Mianserin or another suitable high-affinity antagonist.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a scintillation counter.

Workflow Diagram:

Caption: Workflow for a [³H]-Ketanserin competition binding assay.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Assay buffer.

-

A fixed concentration of [³H]-Ketanserin (typically at or near its Kd).

-

Increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add a saturating concentration of a non-labeled antagonist (e.g., 10 µM Mianserin).

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Ketanserin).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Surface Plasmon Resonance (SPR): Measuring Binding Kinetics (k_on, k_off)

SPR is a label-free technique that allows for the real-time monitoring of binding events, enabling the determination of association (k_on) and dissociation (k_off) rate constants.

Objective: To determine the kinetic parameters of this compound binding to a purified and stabilized GPCR (e.g., 5-HT2A receptor).

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip).

-

Purified, solubilized, and stabilized 5-HT2A receptor.

-

This compound solutions at various concentrations.

-

Running buffer appropriate for the solubilized receptor (e.g., buffer containing detergent).

-

Immobilization reagents (e.g., EDC/NHS for amine coupling).

Workflow Diagram:

Methodological & Application

Synthesis Protocol for Butanserin: A Detailed Application Note for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of Butanserin, a potent and selective antagonist of the serotonin 5-HT₂A receptor with additional affinity for α₁-adrenergic receptors. The protocol details a two-step synthetic route commencing with commercially available starting materials. The synthesis involves the initial preparation of an alkylating agent, 1-(4-chlorobutyl)-4-(2-furoyl)piperazine, followed by its coupling with quinazoline-2,4-dione. This application note includes detailed experimental procedures, a summary of the pharmacological profile of this compound, and visual aids in the form of diagrams to elucidate the synthetic pathway and experimental workflow.

Introduction

This compound is a psychoactive compound belonging to the chemical class of quinazolinedione derivatives. Its pharmacological activity is primarily characterized by its high affinity for serotonin 5-HT₂A receptors, where it acts as an antagonist. Additionally, it exhibits notable affinity for α₁-adrenergic receptors. This dual antagonism makes this compound a valuable tool for research in neuroscience and pharmacology, particularly in studies related to neuropsychiatric disorders where these receptor systems are implicated. The following protocol outlines a reliable method for the synthesis of this compound in a laboratory setting.

Data Presentation

Table 1: Pharmacological Profile of this compound - Receptor Binding Affinities (Ki in nM)

| Receptor Subtype | Ki (nM) |

| Serotonin 5-HT₂A | 1.2 |

| Serotonin 5-HT₂C | 250 |

| Serotonin 5-HT₁A | 830 |

| α₁-Adrenergic | 3.5 |

| α₂-Adrenergic | 480 |

| Dopamine D₂ | 180 |

Note: The Ki values are compiled from various receptor binding assays and represent the concentration of this compound required to occupy 50% of the receptors.

Experimental Protocols

Part 1: Synthesis of 1-(4-chlorobutyl)-4-(2-furoyl)piperazine (Intermediate 1)

This procedure describes the N-alkylation of 1-(2-furoyl)piperazine with 1,4-dichlorobutane.

Materials:

-

1-(2-Furoyl)piperazine

-

1,4-Dichlorobutane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-(2-furoyl)piperazine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq) and 1,4-dichlorobutane (5.0 eq).

-

Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-chlorobutyl)-4-(2-furoyl)piperazine as a pale yellow oil.

Part 2: Synthesis of this compound

This final step involves the N-alkylation of quinazoline-2,4(1H,3H)-dione with the prepared intermediate.

Materials:

-

Quinazoline-2,4(1H,3H)-dione

-

1-(4-chlorobutyl)-4-(2-furoyl)piperazine (Intermediate 1)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Diethyl ether

Procedure:

-

To a solution of quinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-